2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

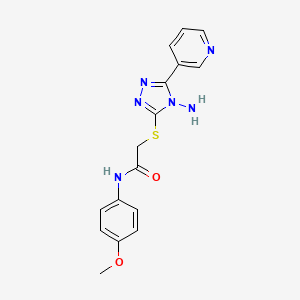

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a central triazole ring substituted with a pyridin-3-yl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety bearing a 4-methoxyphenyl group. The 4-methoxyphenyl group enhances solubility compared to non-polar substituents, while the pyridin-3-yl and amino groups may facilitate hydrogen bonding and π-π stacking in molecular recognition .

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S/c1-24-13-6-4-12(5-7-13)19-14(23)10-25-16-21-20-15(22(16)17)11-3-2-8-18-9-11/h2-9H,10,17H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYSQOGXTRSGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763114-61-0 | |

| Record name | 2-((4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-MEO-PH)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.

Acetamide Formation: The final step involves the acylation of the amine group with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Compounds containing the 1,2,4-triazole moiety have shown promising antibacterial and antifungal properties. For instance, derivatives of triazoles have been reported to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin and ciprofloxacin .

- The specific compound has been evaluated for its efficacy against fungal strains including Candida species and has shown potential with MIC values ≤ 25 µg/mL .

- Antiviral Properties

- Anticancer Potential

Agricultural Applications

- Pesticidal Activity

- Herbicide Development

Material Science Applications

- Corrosion Inhibition

- Polymer Science

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 1,2,4-triazole derivatives demonstrated that compounds similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhanced antibacterial potency significantly .

Case Study 2: Agricultural Impact

Research on triazole-based fungicides showed that compounds with similar structures effectively reduced fungal infections in crops by over 50% compared to untreated controls. This highlights the potential use of such compounds in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring, pyridine/phenyl positions, and acetamide modifications. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Impact of Pyridine Position :

- The pyridin-3-yl group in the target compound and VUAA1 enables distinct binding modes compared to pyridin-2-yl (OLC15) or pyridin-4-yl (586985-98-0). For example, VUAA1’s pyridin-3-yl enhances Orco agonism via cation-π interactions, while OLC15’s pyridin-2-yl favors antagonism .

Role of Substituents on Acetamide :

- The 4-methoxyphenyl group in the target compound and AM33 improves solubility compared to hydrophobic groups (e.g., 4-ethylphenyl in VUAA1). However, electron-withdrawing groups (e.g., chloro/trifluoromethyl in 586985-98-0) may enhance target affinity in enzyme inhibition .

Amino Group at Triazole C4: The 4-amino substitution in the target compound and AM33 likely facilitates hydrogen bonding with biological targets, as seen in AM33’s potent reverse transcriptase inhibition (Ki ~0.8 nM) .

Synthetic Accessibility: Allyl-substituted analogs (6a-7b series) exhibit moderate yields (50–83%) and high melting points (161–184°C), suggesting robust crystallinity. The target compound’s synthesis may require optimization due to the reactive 4-amino group .

Biological Activity

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are notable for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety and a thioether linkage to an acetamide group. The IUPAC name is 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Its structural formula can be represented as follows:

The biological activity of triazole derivatives often involves inhibition of key enzymes or interference with cellular processes. Specifically, this compound may act by:

- Inhibiting fungal ergosterol synthesis : Triazoles typically inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

- Targeting bacterial cell wall synthesis : Some derivatives have shown potential in disrupting bacterial cell wall integrity.

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. A study evaluated several triazole derivatives against strains of Candida and Rhodotorula, with many compounds demonstrating greater efficacy than fluconazole, particularly against Candida albicans (MIC values ≤ 25 µg/mL) .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | ≤ 25 | |

| Compound B | Rhodotorula mucilaginosa | ≤ 25 | |

| Compound C | Geotrichum candidum | ≤ 50 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A review highlighted that various triazole derivatives demonstrated high activity against both drug-sensitive and drug-resistant Gram-positive bacteria. For example, certain derivatives showed MIC values significantly lower than standard antibiotics like vancomycin and ciprofloxacin .

Table 2: Antibacterial Activity Against Selected Bacteria

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 0.125 | |

| Compound E | Escherichia coli | 0.250 | |

| Compound F | Pseudomonas aeruginosa | 0.500 |

Anticancer Potential

Preliminary studies suggest that triazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance anticancer efficacy .

Case Studies

- Antifungal Efficacy : A study on pyridine-sulfonamide scaffolds showed that derivatives with triazole substituents exhibited potent antifungal activity against clinical isolates of Candida, outperforming traditional antifungals .

- Antibacterial Properties : In vitro tests demonstrated that certain triazole-thiadiazole hybrids displayed significant antibacterial effects against resistant strains of Staphylococcus aureus, indicating their potential as new therapeutic agents .

Q & A

Basic: What is the standard synthetic route for 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide?

Methodological Answer:

The compound is synthesized via S-alkylation of a triazole-3-thiol precursor. A typical procedure involves:

Dissolving 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in ethanol with aqueous KOH.

Adding a chloroacetamide derivative (e.g., N-(4-methoxyphenyl)chloroacetamide) under stirring.

Refluxing the mixture for 1–2 hours, followed by precipitation in water, filtration, and recrystallization from ethanol .

Key Parameters:

- Solvent: Ethanol/water mixture.

- Temperature: Reflux (~78°C).

- Yield Optimization: Adjust molar ratios (e.g., 1:1.2 thiol:chloroacetamide).

Basic: Which spectroscopic methods are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR: Confirms substitution patterns (e.g., pyridinyl protons at δ 7.5–8.8 ppm, methoxyphenyl resonance at δ 3.8 ppm) .

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch ~1680 cm⁻¹, N-H stretch ~3400 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₇H₁₆N₆O₂S: 377.1084).

Advanced: How can computational chemistry improve synthesis efficiency?

Methodological Answer:

- Reaction Path Modeling: Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent Optimization: Computational polarity screening (e.g., DMF vs. ethanol) to enhance reaction rates.

- Catalyst Design: Molecular docking studies to identify catalysts that stabilize the thiolate intermediate during S-alkylation .

Advanced: How to address contradictions in reported biological activities of structurally similar triazole derivatives?

Methodological Answer:

- Substituent Analysis: Compare bioactivity of pyridin-3-yl vs. furan-2-yl analogs (e.g., furan derivatives show higher anti-inflammatory activity, while pyridinyl variants may target kinases) .

- Standardized Assays: Re-evaluate IC₅₀ values under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.

- Structural Dynamics: Use molecular dynamics simulations to assess binding pocket interactions influenced by the pyridinyl group .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Emergency Measures: - Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How to investigate environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies: Expose to UV light (254 nm) and analyze degradation products via LC-MS.

- Hydrolytic Stability: Test at pH 3–10 to identify labile bonds (e.g., acetamide cleavage under acidic conditions).

- Ecotoxicology: Use Daphnia magna assays to assess aquatic toxicity of degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.